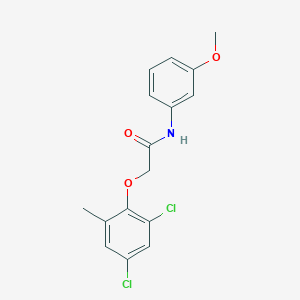

2-(2,4-dichloro-6-methylphenoxy)-N-(3-methoxyphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(2,4-dichloro-6-methylphenoxy)-N-(3-methoxyphenyl)acetamide, also known as dicamba, is a synthetic herbicide that is widely used in agriculture to control broadleaf weeds. Dicamba was first introduced in the 1960s and has since become one of the most commonly used herbicides in the world. Its popularity is due to its effectiveness in controlling weeds and its relatively low toxicity to humans and animals.

Mechanism of Action

Dicamba works by disrupting the normal growth patterns of plants. It does this by mimicking the action of the natural plant hormone auxin, which regulates growth and development. Dicamba binds to the same receptor sites as auxin and causes the plant to grow in an uncontrolled manner, ultimately leading to its death.

Biochemical and Physiological Effects

Dicamba has been shown to have a wide range of biochemical and physiological effects on plants. It can cause changes in the levels of various plant hormones, including auxin, cytokinins, and gibberellins. It can also affect the activity of enzymes involved in the metabolism of carbohydrates, lipids, and proteins.

Advantages and Limitations for Lab Experiments

Dicamba is a widely used herbicide that has been extensively studied for its herbicidal properties. Its effectiveness against a wide range of broadleaf weeds makes it a valuable tool for farmers and researchers alike. However, its use is not without limitations. Dicamba has been shown to have negative effects on non-target plants and can cause damage to crops if not used properly.

Future Directions

There are several areas of research that could be explored in the future regarding 2-(2,4-dichloro-6-methylphenoxy)-N-(3-methoxyphenyl)acetamide. One area of interest is the development of new formulations that are more effective against resistant weed species. Another area of interest is the study of the long-term effects of 2-(2,4-dichloro-6-methylphenoxy)-N-(3-methoxyphenyl)acetamide on soil health and microbial communities. Additionally, research could be conducted to determine the potential for 2-(2,4-dichloro-6-methylphenoxy)-N-(3-methoxyphenyl)acetamide to be used in combination with other herbicides to increase its effectiveness and reduce the risk of resistance development.

Synthesis Methods

Dicamba can be synthesized by reacting 2,4-dichlorophenol with methyl chloroacetate to form 2,4-dichloro-6-methylphenol. This intermediate is then reacted with 3-methoxyaniline to form 2-(2,4-dichloro-6-methylphenoxy)-N-(3-methoxyphenyl)acetamide.

Scientific Research Applications

Dicamba has been extensively studied for its herbicidal properties. Its mode of action involves the inhibition of the plant hormone auxin, which results in the uncontrolled growth of plant cells and ultimately leads to the death of the plant. Dicamba is effective against a wide range of broadleaf weeds, including those that have developed resistance to other herbicides.

properties

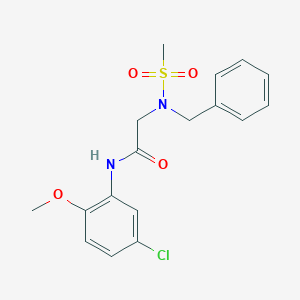

IUPAC Name |

2-(2,4-dichloro-6-methylphenoxy)-N-(3-methoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15Cl2NO3/c1-10-6-11(17)7-14(18)16(10)22-9-15(20)19-12-4-3-5-13(8-12)21-2/h3-8H,9H2,1-2H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDNPLUTUQPAXOS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

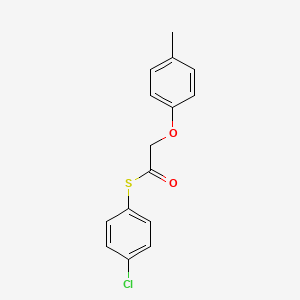

Canonical SMILES |

CC1=CC(=CC(=C1OCC(=O)NC2=CC(=CC=C2)OC)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15Cl2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cambridge id 6305945 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chloro-3-{[(isobutyrylamino)carbonothioyl]amino}phenyl)butanamide](/img/structure/B5722601.png)

![4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonothioyl}phenol](/img/structure/B5722625.png)

![N'-[(5-ethyl-2-thienyl)methylene]-5-propyl-3-thiophenecarbohydrazide](/img/structure/B5722655.png)

![N'-[2-(4-nitrophenyl)acetyl]benzohydrazide](/img/structure/B5722657.png)